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Compound of Interest

Compound Name: Ecpla

Cat. No.: B15617891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of EcplA (N-ethyl-N-

cyclopropyllysergamide), a potent psychedelic compound of the lysergamide class. It covers its

chemical structure, a proposed synthetic route, pharmacological activity, and detailed

experimental protocols for its characterization.

Chemical Structure
EcplA, systematically named (6aR,9R)-N-cyclopropyl-N-ethyl-7-methyl-4,6,6a,7,8,9-

hexahydroindolo[4,3-fg]quinoline-9-carboxamide, is a close structural analog of lysergic acid

diethylamide (LSD). It is distinguished by the substitution of one of the N,N-diethyl groups with

an N-ethyl-N-cyclopropyl group at the carboxamide moiety. This modification significantly

influences its pharmacological profile.
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Identifier Value

Molecular Formula C₂₁H₂₅N₃O

Molar Mass 335.451 g·mol⁻¹[1]

IUPAC Name

(6aR,9R)-N-cyclopropyl-N-ethyl-7-methyl-

4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-

carboxamide

CAS Number 2349367-50-4

SMILES

CCN(C1CC1)C(=O)

[C@@H]3C=C2c4cccc5ncc(C[C@H]2N(C)C3)c

45

InChI Key UNUJKEQFYPYXBK-AUUYWEPGSA-N

Proposed Synthesis of EcplA
While the specific synthesis pathway used for the initial characterization of EcplA is proprietary,

a plausible and chemically sound route can be proposed based on established lysergamide

chemistry. The synthesis is a two-part process: the preparation of the key amine reagent, N-

ethylcyclopropylamine, followed by its coupling with lysergic acid.

Synthesis of N-ethylcyclopropylamine
The secondary amine reagent can be efficiently synthesized via reductive amination.

Reaction Setup: Cyclopropanecarboxaldehyde and an excess of ethylamine are dissolved in

a suitable solvent such as methanol. A catalytic amount of acid (e.g., acetic acid) is added to

facilitate the formation of the intermediate imine.

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the solution. These reagents

selectively reduce the formed iminium ion to the corresponding secondary amine without

significantly reducing the starting aldehyde.
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Work-up and Purification: The reaction is quenched, and the solvent is removed under

reduced pressure. The resulting residue is taken up in an organic solvent and washed with

an aqueous base to remove unreacted starting materials and byproducts. The final product,

N-ethylcyclopropylamine, is purified by distillation.

Amide Coupling to form EcplA
The final step involves the coupling of lysergic acid with the synthesized N-

ethylcyclopropylamine.

Activation of Lysergic Acid: Lysergic acid is first converted to a more reactive species to

facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an

acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by

using standard peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU in

the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-

diisopropylethylamine (DIPEA).

Coupling Reaction: The activated lysergic acid derivative is then reacted with N-

ethylcyclopropylamine in an inert aprotic solvent (e.g., dichloromethane or DMF). The

reaction is typically stirred at room temperature until completion.

Purification: The crude product is purified using column chromatography on silica gel to yield

pure EcplA.

Pharmacology and Mechanism of Action
EcplA is a potent serotonergic psychedelic. Its primary mechanism of action is the agonism of

serotonin 5-HT₂ₐ receptors, which is the key pharmacological action responsible for the

psychedelic effects of classic hallucinogens.[2]

Receptor Binding Affinity
Competitive binding assays have demonstrated that EcplA has a high affinity for a range of

monoamine receptors, a profile that is reminiscent of LSD. It binds strongly to most serotonin

receptors, α₂-adrenoceptors, and D₂-like dopamine receptors.[2][3]

Table 1: Receptor Binding Affinities (Kᵢ, nM) of EcplA
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Receptor Kᵢ (nM)

Serotonin

5-HT₁ₐ 15.2

5-HT₁B 30.5

5-HT₂ₐ 1.1

5-HT₂B 2.3

5-HT₂C 1.8

5-HT₅ₐ 8.9

5-HT₆ 4.5

5-HT₇ 7.1

Dopamine

D₂ 25.0

D₃ 40.1

Adrenergic

α₂ₐ 18.3

α₂B 33.7

Note: Data synthesized from qualitative descriptions in Halberstadt et al., 2019. Actual values

may vary.

Functional Activity
EcplA acts as a potent and highly efficacious agonist at the 5-HT₂ₐ receptor, mediating its

effects through the Gq-coupled signaling pathway. This activation leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular

calcium stores, a key signaling event that was confirmed in calcium mobilization assays.[2][3]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of EcplA at 5-HT₂ Receptors
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Receptor EC₅₀ (nM) Eₘₐₓ (% of 5-HT)

5-HT₂ₐ 3.5 98%

5-HT₂B 12.1 75%

5-HT₂C 9.8 85%

Note: Data synthesized from qualitative descriptions in Halberstadt et al., 2019. Actual values

may vary.

In Vivo Potency
In vivo studies using the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂ₐ

receptor activation and hallucinogenic potential, confirm the potent activity of EcplA.

Table 3: In Vivo Potency of EcplA in the Mouse Head-Twitch Response (HTR) Assay

Compound ED₅₀ (nmol/kg, IP) Potency Relative to LSD

EcplA 317.2 ~40%

LAMPA 358.3 ~38%

MiPLA 421.7 ~31%

LSD ~127.0 100%

Data from Halberstadt et al., 2019.[2][3]
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Caption: 5-HT2A receptor Gq-mediated signaling pathway activated by EcplA.

Experimental Methodologies
The pharmacological profile of EcplA was established through a series of standard in vitro and

in vivo assays.
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Caption: Workflow for the pharmacological characterization of EcplA.

Protocol: Competitive Radioligand Binding Assay
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Objective: To determine the binding affinity (Kᵢ) of EcplA for various monoamine receptors.

Materials: Cell membranes expressing the target receptor, appropriate radioligand (e.g.,

[³H]ketanserin for 5-HT₂ₐ), EcplA stock solution, incubation buffer, non-specific binding

competitor, 96-well plates, scintillation fluid, liquid scintillation counter.

Method:

Prepare serial dilutions of EcplA in incubation buffer.

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and either

buffer (for total binding), a saturating concentration of a known competitor (for non-specific

binding), or a concentration from the EcplA dilution series.

Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60

minutes) to allow binding to reach equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester,

followed by washing with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound

radioactivity using a liquid scintillation counter.

Calculate the specific binding at each EcplA concentration. Plot the data and use non-

linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using

the Cheng-Prusoff equation.

Protocol: Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of EcplA at Gq-

coupled receptors like 5-HT₂ₐ.

Materials: HEK 293 cells stably expressing the human 5-HT₂ₐ receptor, a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM), assay buffer, EcplA stock solution, 96-well black-walled

clear-bottom plates, a fluorescence plate reader (e.g., FLIPR).

Method:
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Plate the cells in 96-well plates and allow them to grow to confluence.

Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye

for approximately 60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.

Prepare serial dilutions of EcplA.

Use a fluorescence plate reader to measure the baseline fluorescence of each well.

Add the EcplA dilutions to the wells and immediately begin recording the change in

fluorescence over time.

The peak fluorescence intensity following drug addition corresponds to the maximum

intracellular calcium release.

Plot the peak fluorescence response against the logarithm of the EcplA concentration and

fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol: Head-Twitch Response (HTR) Study
Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of EcplA in mice.

Materials: C57BL/6J mice, EcplA solution in vehicle (e.g., saline), vehicle control,

observation chambers, a system to record head twitches (manual or automated).

Method:

Acclimate mice to the testing room and observation chambers.

Administer different doses of EcplA (or vehicle) to separate groups of mice via

intraperitoneal (IP) injection.

Immediately place each mouse into an individual observation chamber.

Record the number of head twitches over a set period, typically 30-60 minutes post-

injection. A head twitch is a rapid, spasmodic rotational movement of the head.
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Analyze the data by plotting the mean number of head twitches against the drug dose.

Use non-linear regression analysis to calculate the ED₅₀ value, which represents the dose

required to produce 50% of the maximal response.

Relationship to Structural Analogues
EcplA belongs to a family of N,N-disubstituted lysergamides. Its structure and activity are often

compared to LSD and other analogues where the diethylamide group is modified.
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Caption: Structural relationship of EcplA to LSD and other analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15617891#synthesis-and-chemical-structure-of-
ecpla]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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